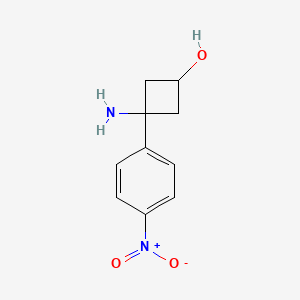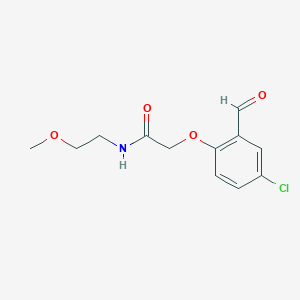
2-amino-N-(3-ethynylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-N-(3-ethynylphenyl)acetamide is an organic compound with the molecular formula C10H11N2O It is a derivative of acetamide, featuring an amino group and an ethynyl-substituted phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-(3-ethynylphenyl)acetamide typically involves the reaction of 3-ethynylaniline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with ammonia to yield the final product. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or another suitable organic solvent
Reaction Time: Several hours to overnight
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
2-amino-N-(3-ethynylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The nitro group can be reduced to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of aldehydes or ketones.
Reduction: Conversion to primary amines.
Substitution: Formation of N-substituted acetamides.
Aplicaciones Científicas De Investigación
2-amino-N-(3-ethynylphenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-cancer activity.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-amino-N-(3-ethynylphenyl)acetamide involves its interaction with specific molecular targets. The ethynyl group can participate in π-π stacking interactions, while the amino group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-amino-N-(4-ethynylphenyl)acetamide
- 2-amino-N-(2-ethynylphenyl)acetamide
- 2-amino-N-(3-propynylphenyl)acetamide
Uniqueness
2-amino-N-(3-ethynylphenyl)acetamide is unique due to the position of the ethynyl group on the phenyl ring, which can influence its reactivity and interaction with other molecules. This positional isomerism can lead to differences in biological activity and chemical properties compared to its analogs.
Propiedades
Fórmula molecular |
C10H10N2O |
|---|---|
Peso molecular |
174.20 g/mol |
Nombre IUPAC |
2-amino-N-(3-ethynylphenyl)acetamide |
InChI |
InChI=1S/C10H10N2O/c1-2-8-4-3-5-9(6-8)12-10(13)7-11/h1,3-6H,7,11H2,(H,12,13) |
Clave InChI |
NICLQWFNLFOQBL-UHFFFAOYSA-N |
SMILES canónico |
C#CC1=CC(=CC=C1)NC(=O)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![7-Methyl-1-thia-4-azaspiro[4.4]nonane](/img/structure/B13169646.png)

![[3-(Dimethylamino)propyl][(3-methoxy-4-propoxyphenyl)methyl]amine](/img/structure/B13169652.png)

![4,6,10-Trioxatricyclo[7.3.0.0,3,7]dodeca-1,3(7),8,11-tetraene-11-carboxylic acid](/img/structure/B13169667.png)


![8-(4-Fluorophenyl)-6-azaspiro[3.4]octane](/img/structure/B13169685.png)
